molecular formula C16H25Cl2N3O B1378757 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride CAS No. 1461706-34-2

1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride

Cat. No. B1378757
M. Wt: 346.3 g/mol
InChI Key: FVFAAMOGTVHVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride is a chemical compound with the molecular weight of 346.3 . It is a powder at room temperature . The IUPAC name for this compound is 1-benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride .


Molecular Structure Analysis

The InChI code for 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride is 1S/C16H23N3O.2ClH/c20-16-15(18-11-8-17-9-12-18)7-4-10-19(16)13-14-5-2-1-3-6-14;;/h1-3,5-6,15,17H,4,7-13H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride is a powder at room temperature . Its molecular weight is 346.3 . The compound’s InChI code is 1S/C16H23N3O.2ClH/c20-16-15(18-11-8-17-9-12-18)7-4-10-19(16)13-14-5-2-1-3-6-14;;/h1-3,5-6,15,17H,4,7-13H2;2*1H .

Scientific Research Applications

Structural Analysis and Molecular Interactions

The study of crystal structures, including the analysis of intermolecular interactions and the geometry of molecules, is a significant application area. For instance, the crystal structures of compounds related to 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride have been thoroughly analyzed, emphasizing the major contribution of dispersion forces in intermolecular interactions due to the absence of classical hydrogen bonds (Ullah & Stoeckli-Evans, 2021). Moreover, the study of dual chlorine-bifurcated acceptor Cl···H–(N,O) hydrogen bonds in related compounds contributes to our understanding of molecular geometry and crystal packing, providing insights into the molecular conformation and interactions that stabilize crystal structures (Jasinski et al., 2009).

Medicinal Chemistry and Pharmacology

In medicinal chemistry and pharmacology, the design and synthesis of derivatives or analogs of 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride play a crucial role. For example, the synthesis of 1-(benzoxazole-2-yl)piperazine and 4-(benzoxazole-2-yl)piperidine derivatives as potential α1-AR antagonists showcases the exploration of its derivatives for potential therapeutic applications (Li et al., 2008). Furthermore, novel (4-piperidinyl)-piperazine derivatives have been synthesized and evaluated as ACC1/2 non-selective inhibitors, indicating the compound's relevance in developing treatments for conditions related to enzyme inhibition (Chonan et al., 2011).

Antimicrobial and Antiviral Activities

Studies have also focused on the antimicrobial and antiviral properties of derivatives of 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride. For instance, the synthesis and evaluation of new pyridine derivatives for antimicrobial activity highlight the compound's potential in combating microbial infections (Patel et al., 2011). Additionally, the synthesis and in vitro anti-HIV activity of new 5-substituted Piperazinyl-4-nitroimidazole derivatives underscore the potential of the compound's derivatives in developing novel antiviral therapies (Al-Masoudi et al., 2007).

Safety And Hazards

The safety information for 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride indicates that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

1-benzyl-3-piperazin-1-ylpiperidin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O.2ClH/c20-16-15(18-11-8-17-9-12-18)7-4-10-19(16)13-14-5-2-1-3-6-14;;/h1-3,5-6,15,17H,4,7-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFAAMOGTVHVEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC2=CC=CC=C2)N3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride
Reactant of Route 2
1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride
Reactant of Route 4
1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride
Reactant of Route 5
1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride
Reactant of Route 6
1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.